molecular formula C29H29N7O2 B608245 Jnk-IN-8 CAS No. 1410880-22-6

Jnk-IN-8

Cat. No.: B608245
CAS No.: 1410880-22-6
M. Wt: 507.6 g/mol
InChI Key: GJFCSAPFHAXMSF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNK-IN-8 is an irreversible, covalent inhibitor of the c-Jun N-terminal kinase (JNK) family (JNK1/2/3). It selectively modifies a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket, leading to sustained kinase inactivation . Its molecular structure includes an N,N-dimethyl butenoic acetamide warhead that covalently binds to Cys154, ensuring high specificity for JNK isoforms .

Preparation Methods

Synthetic Routes and Reaction Conditions: JNK-IN-8 is synthesized through a multi-step chemical process. The synthesis involves the formation of a covalent bond with the conserved cysteine residue of JNK1, JNK2, and JNK3. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: JNK-IN-8 primarily undergoes covalent bonding reactions with its target kinases. It forms a covalent bond with the conserved cysteine residue in the activation loop of JNK1, JNK2, and JNK3, leading to irreversible inhibition .

Common Reagents and Conditions:

Major Products: The major product of the reaction is the covalently bonded this compound-kinase complex, which results in the inhibition of JNK signaling pathways .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC)

JNK-IN-8 has shown promise in enhancing the efficacy of existing chemotherapeutic agents. A study demonstrated that this compound synergizes with lapatinib, a HER2 inhibitor, to promote apoptosis in TNBC cell lines. The combination treatment significantly reduced cell viability and prolonged tumor growth time in xenograft models compared to monotherapy with either agent alone .

Key Findings:

  • Cell Lines Used: MDA-MB-231 (TNBC)
  • Mechanism: Inhibition of c-Jun phosphorylation and activation of apoptosis pathways.
  • Outcome: Enhanced therapeutic efficacy when combined with lapatinib.

Pancreatic Ductal Adenocarcinoma (PDAC)

In PDAC models, this compound has been shown to enhance the effectiveness of FOLFOX chemotherapy. The compound not only inhibited JUN phosphorylation but also synergized with FOLFOX to improve tumor response by inducing DNA damage and disrupting cell cycle regulation .

Key Findings:

  • Cell Lines Used: Patient-derived PDAC cells.
  • Mechanism: Inhibition of JUN-mediated resistance pathways.
  • Outcome: Improved sensitivity to FOLFOX treatment.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Research indicates that this compound may play a role in overcoming chemoresistance in HNSCC. By inhibiting JNK signaling, this compound can potentially enhance the efficacy of other therapeutic agents in resistant HNSCC cell lines .

Key Findings:

  • Mechanism: Disruption of survival signaling pathways.
  • Outcome: Increased sensitivity to chemotherapeutics.

Acute Lung Injury (ALI)

This compound has been investigated for its protective effects against lipopolysaccharide-induced acute lung injury. The compound alleviated inflammation and oxidative stress through the suppression of the JNK/NF-kB signaling pathway, indicating its potential as a therapeutic agent for ALI .

Key Findings:

  • Model Used: Mouse model of ALI.
  • Mechanism: Inhibition of inflammatory cytokine production.
  • Outcome: Reduced lung injury and inflammation.

Neuroinflammation

In models of ischemic brain injury, this compound demonstrated significant neuroprotective effects by reducing neuroinflammation and improving neurological function. This was achieved through inhibition of the JNK/NF-kB pathway, highlighting its potential for treating ischemic conditions .

Key Findings:

  • Model Used: Rat model with middle cerebral artery occlusion (MCAO).
  • Mechanism: Suppression of microglial activation and pro-inflammatory cytokines.
  • Outcome: Improved functional recovery post-injury.

Data Table: Summary of this compound Applications

Application AreaDisease/ConditionMechanismKey Findings
CancerTriple-Negative Breast CancerSynergizes with lapatinibEnhanced apoptosis and reduced tumor growth
CancerPancreatic Ductal AdenocarcinomaEnhances FOLFOX efficacyIncreased sensitivity via JUN inhibition
CancerHead and Neck Squamous CarcinomaOvercomes chemoresistanceImproved response to chemotherapy
InflammationAcute Lung InjurySuppresses inflammationAlleviated lung injury in mouse models
NeuroinflammationIschemic Brain InjuryReduces neuroinflammationImproved neurological function post-injury

Mechanism of Action

JNK-IN-8 exerts its effects by irreversibly inhibiting JNK1, JNK2, and JNK3 through covalent bonding with the conserved cysteine residue in the activation loop. This inhibition prevents the phosphorylation of downstream substrates, such as c-Jun, thereby blocking JNK-mediated signaling pathways. The inhibition of JNK signaling leads to reduced cell proliferation, increased apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar JNK Inhibitors

Structural and Mechanistic Differences

JNK-IN-8 belongs to a class of acrylamide-based covalent inhibitors. Its selectivity arises from the precise targeting of Cys116/154, a residue conserved across JNK isoforms. In contrast:

  • JNK-IN-7 : Shares structural similarity but inhibits both JNK and IRAK1, reducing its specificity .
  • JNK-IN-11 : Shows weaker dependence on Cys116, with only a 10-fold increase in IC50 when the residue is mutated (vs. 100-fold for this compound) .
  • JNK-IN-12 : Exhibits comparable potency to this compound but lacks detailed off-target profiling in the provided evidence .

Table 1: Selectivity and Mutational Sensitivity

Compound IC50 Shift (C116S Mutant vs. Wild-Type) Key Off-Targets
This compound >100-fold increase None reported
JNK-IN-7 >100-fold increase IRAK1
JNK-IN-11 10-fold increase Not characterized
JNK-IN-12 Not reported Not characterized

Therapeutic Efficacy

Hematopoietic Stem Cell Expansion

Table 2: CFU-GEMM Formation in CD34+ Cells

Treatment CFU-GEMM Fold Increase
This compound ~4x
DMSO No change

Cancer Therapy

In TNBC, this compound reduces colony formation and tumor growth independently of JNK inhibition by suppressing mTOR and activating TFEB/TFE3 . This dual mechanism distinguishes it from JNK-IN-7, which primarily targets JNK/IRAK1 .

Off-Target Effects and Limitations

  • JNK-IN-7 : Inhibits IRAK1, limiting its utility in JNK-focused research .

Biological Activity

JNK-IN-8 is a selective and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK1, JNK2, and JNK3. It has gained attention for its potential therapeutic applications in various cancers, particularly triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential as a therapeutic agent.

This compound operates primarily by covalently binding to the conserved cysteine residue in the activation loop of JNK1 and JNK2, leading to a conformational change that inhibits substrate binding. This mechanism results in decreased phosphorylation of c-Jun, a key substrate involved in cell stress responses, apoptosis, and inflammation .

Key Mechanisms

  • Inhibition of JNK Activity : By blocking JNK phosphorylation of c-Jun, this compound reduces downstream signaling associated with stress responses.
  • Activation of Autophagy : Research indicates that this compound induces lysosome biogenesis and autophagy via activation of transcription factors EB (TFEB) and TFE3 through mTOR inhibition, independent of JNK activity .
  • Synergistic Effects : In combination with other agents like lapatinib or FOLFOX chemotherapy, this compound enhances therapeutic efficacy by sensitizing cancer cells to treatment .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound has demonstrated significant anti-tumor effects. Studies show that it reduces cell viability and promotes apoptosis when used alone or in combination with lapatinib. The combination treatment notably decreases the transcriptional activities of NFκB, AP-1, and Nrf2, leading to increased oxidative stress and subsequent cell death .

Case Study: Efficacy in TNBC

  • Cell Lines Used : MDA-MB-231
  • Findings :
    • At 1 µM concentration, this compound reduced c-Jun phosphorylation by 60% within 30 minutes.
    • Combination with lapatinib significantly prolonged time to maximum tumor growth in xenograft models.

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound has also been evaluated for its effects on PDAC. It was found to enhance the effectiveness of standard chemotherapy regimens like FOLFOX. The compound sensitizes PDAC cells to chemotherapy by inhibiting JUN phosphorylation, which is crucial for mediating resistance to treatment.

Case Study: Synergy with FOLFOX

  • Cell Lines Used : MIA PaCa-2, CFPAC-1
  • Findings :
    • A dose-dependent decrease in p-JUN was observed with this compound treatment.
    • Enhanced tumor growth inhibition was noted when combined with FOLFOX therapy.

Efficacy Data

The following table summarizes key findings from studies evaluating the biological activity of this compound across different cancer types:

Cancer Type Model Treatment Key Findings
TNBCMDA-MB-231This compound + LapatinibReduced cell viability; increased apoptosis; prolonged tumor growth time
PDACMIA PaCa-2This compound + FOLFOXEnhanced chemotherapy sensitivity; decreased p-JUN levels
PDACPatient-derived xenograftsThis compound + FOLFOXImproved tumor growth inhibition; variable response across models

Q & A

Basic Research Questions

Q. What is the mechanism of action of JNK-IN-8, and how does it differ from reversible JNK inhibitors?

this compound is an irreversible covalent inhibitor targeting JNK isoforms (JNK1, JNK2, JNK3) by forming a bond with Cys116 (JNK2) or Cys154 (JNK1/3), leading to sustained inhibition . Unlike reversible inhibitors like SP600125, this compound causes a visible electrophoretic mobility shift in JNK proteins due to covalent binding, without reducing JNK expression or upstream phosphorylation . This specificity minimizes off-target effects, making it superior for long-term signaling studies.

Q. What experimental models are optimal for studying this compound’s effects in vitro?

Use HEK293-IL1R cells to assess this compound’s inhibition of IL-1β-induced c-Jun phosphorylation (EC50: 338–486 nM) . For cancer research, triple-negative breast cancer (TNBC) organoids and colorectal cancer organoids are validated models to study apoptosis and clonogenic survival . Maintain inhibitor concentrations between 0.1–10 μM in DMSO, ensuring solubility and stability (stable for 6 months at -80°C) .

Q. How does this compound’s selectivity profile impact experimental design?

this compound shows >10× selectivity for JNK over MNK2, Fms, c-Kit, Met, and PDGFRβ, making it suitable for isolating JNK-dependent pathways . Validate target engagement using Western blotting for p-c-Jun and monitor off-target effects by screening kinases like IRAK1 or PIP4K2C, which show no binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across cancer models?

Contradictions arise from cell-line-specific JNK dependencies and experimental variables. For example, this compound synergizes strongly with FOLFOX in CFPAC-1 pancreatic cancer cells but weakly in MIA PaCa-2 . Mitigate discrepancies by:

  • Standardizing treatment duration (e.g., 72-hour MTT assays vs. 14-day colony formation) .
  • Validating JNK pathway activity via p-JUN quantification and electrophoretic mobility shifts .
  • Using orthogonal assays (e.g., invasion assays for JUN-mediated phenotypes) .

Q. What methodologies optimize this compound’s use in in vivo studies, such as hematopoietic stem cell (HSC) expansion?

In HSC transplantation models:

  • Treat cord blood HSCs with 1 μM this compound for 24 hours pre-transplantation.
  • Monitor engraftment efficiency in immunodeficient mice over 20 weeks (primary) and 14 weeks (secondary), showing a 14.92× improvement in repopulation capacity .
  • Pair with lineage-tracing assays to confirm this compound’s transient inhibition does not alter long-term stem cell multipotency .

Q. How does this compound modulate oxidative stress and inflammation in acute lung injury (ALI) models?

In LPS-induced ALI:

  • Administer this compound (dosage not specified) to reduce MDA content (oxidative stress marker) and restore SOD activity .
  • Quantify TNF-α, IL-1β, and IL-6 levels via ELISA to confirm suppression of NF-κB and JNK pathways .
  • Use JNK phosphorylation assays to validate target inhibition in alveolar macrophages .

Q. What strategies enhance this compound’s synergy with chemotherapies like FOLFOX in pancreatic ductal adenocarcinoma (PDAC)?

  • Perform dose-matrix screens (e.g., 0.1–10 μM this compound + 5-FU/oxaliplatin) to identify synergistic ratios .
  • Analyze JUN activation post-FOLFOX treatment; this compound reverses chemotherapy-induced JUN upregulation, sensitizing resistant cells .
  • Combine with single-cell RNA sequencing to identify transcriptional programs altered by JNK/JUN inhibition .

Q. Methodological Best Practices

Q. How should researchers address this compound’s irreversible binding in kinetic assays?

  • Pre-treat cells with this compound for 24–48 hours to achieve full target occupancy .
  • Use washout experiments to confirm sustained inhibition post-treatment .
  • Avoid repeated dosing in long-term cultures to prevent compensatory JNK pathway activation .

Q. What controls are critical for ensuring reproducibility in this compound studies?

  • Include DMSO vehicle controls matched to inhibitor concentrations .
  • Validate batch consistency via LC-MS purity checks (CAS: 1410880-22-6) .
  • Use genetic knockdown (siRNA/JNK KO) as a positive control for JNK-specific phenotypes .

Q. How can researchers adapt this compound protocols for novel applications, such as induced pluripotent stem cell (iPSC) generation?

  • Reference the CiPS protocol by Deng Lab: this compound is used in a staged cocktail with other small molecules to reprogram human somatic cells .
  • Optimize treatment windows (e.g., 48-hour pulses) to balance JNK inhibition with cell viability .

Properties

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720937
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410880-22-6
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.